4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a central benzenesulfonamide core substituted with methyl groups at the 4-position. Its defining structural feature is the presence of a dithio (-S-S-) bridge linking two ethylenediamine-derived chains, each bearing a 4-methylbenzenesulfonamide moiety. This disulfide linkage introduces unique redox-sensitive properties and conformational flexibility, distinguishing it from conventional sulfonamide derivatives.
Properties
CAS No. |
23516-74-7 |
|---|---|
Molecular Formula |
C18H24N2O4S4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S4/c1-15-3-7-17(8-4-15)27(21,22)19-11-13-25-26-14-12-20-28(23,24)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3 |
InChI Key |
FZPRKJHNYWETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2-Aminoethyl)benzenesulfonamide Intermediate
This intermediate is a crucial building block for the target compound. A robust method for its synthesis involves:
- Starting Material: β-phenylethylamine.
- Stepwise Reactions:
- Acetylation: β-phenylethylamine is acetylated using acetic acid or acetic anhydride under reflux for 3–5 hours to form an acetylated intermediate.
- Chlorosulfonation: The acetylated intermediate undergoes chlorosulfonation with chlorosulfonic acid, controlling temperature below 50°C during addition, then heating to 60–70°C for 2–4 hours.
- Amination: The chlorosulfonated product is reacted with ammonia or an amine source to form the sulfonamide.
- Hydrolysis: The acetyl protecting group is removed by hydrolysis using sodium hydroxide solution at 105–115°C for 3.5–6 hours.
- Purification: Crystallization and solvent washing yield purified 4-(2-aminoethyl)benzenesulfonamide.
Table 1: Key Reaction Conditions for 4-(2-Aminoethyl)benzenesulfonamide Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Acetylation | β-phenylethylamine + acetic acid/anhydride | Reflux (3–5 h) | 3–5 hours | Chloroform, dichloromethane | Control molar ratio 1:1 to 1:1.25 |
| Chlorosulfonation | Chlorosulfonic acid + auxiliary agent | 50–70 | 2–4 hours | Dichloromethane, chloroform | Addition rate controlled, temp <50°C |
| Amination | Ammonia or amine source | Ambient to 60 | 2–4 hours | Dichloromethane | Formation of sulfonamide bond |
| Hydrolysis | NaOH (18–30%) aqueous solution | 105–115 | 3.5–6 hours | Water | Removal of acetyl group |
| Purification | Crystallization, washing | 10–30 | 0.5–1 hour | Methanol, ethanol, water | Final product yield >90% |
Research Findings and Optimization Notes
- Raw Material Availability: β-phenylethylamine and 4-methylbenzenesulfonyl chloride are commercially available and cost-effective, facilitating scale-up.
- Reaction Yields: The multi-step synthesis of the sulfonamide intermediate achieves high yields (>85%), with overall yields depending on disulfide formation efficiency.
- Environmental and Safety Considerations: Use of chlorosulfonic acid and chlorinating agents requires careful handling and waste management. The described method minimizes chlorosulfonic acid consumption and wastewater generation.
- Purification: Activated carbon treatment and controlled crystallization improve product purity and remove colored impurities.
- Solvent Selection: Dichloromethane and chloroform are preferred for chlorosulfonation and amination steps due to their solvent properties and reaction compatibility.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Acetylation | β-phenylethylamine + acetic acid/anhydride | Protect amine group | Acetylated intermediate |
| Chlorosulfonation | Chlorosulfonic acid + auxiliary agent | Introduce sulfonyl chloride | Sulfonyl chloride intermediate |
| Amination | Ammonia or amine source | Form sulfonamide bond | Sulfonamide intermediate |
| Hydrolysis | NaOH aqueous solution | Remove acetyl protecting group | 4-(2-aminoethyl)benzenesulfonamide |
| Disulfide formation | Thiol precursors + mild oxidant | Form disulfide bridge | Bis(2-aminoethyl) disulfide |
| Sulfonylation | 4-methylbenzenesulfonyl chloride + base | Attach sulfonyl groups | Final sulfonamide compound |
| Purification | Crystallization, activated carbon, filtration | Remove impurities | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or the dithioether group to thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce amines .
Scientific Research Applications
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication . Additionally, the dithioether group may interact with thiol-containing proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives:
Key Comparative Insights
Redox Reactivity: The dithio bridge in the target compound differentiates it from analogs like 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide (). The S-S bond can undergo reduction to thiols (-SH), enabling prodrug activation or participation in redox signaling pathways, a feature absent in non-sulfur-linked derivatives .
Hydrogen-Bonding Capacity : Compounds lacking the dithio bridge (e.g., N,N'-di(p-toluenesulfonyl)-1,2-phenylenediamine ) exhibit stronger hydrogen-bonding networks due to accessible sulfonamide N-H groups, as evidenced by crystallographic studies . The dithio bridge may disrupt such networks, reducing crystallinity but increasing membrane permeability .
Synthetic Complexity : The target compound’s synthesis likely requires controlled oxidation to form the disulfide bond, contrasting with simpler sulfonamide couplings (e.g., 4-methyl-N-(2-formylphenyl) derivatives ) that rely on nucleophilic substitution or condensation reactions .
Biological Activity: Sulfonamides with heterocyclic substituents (e.g., 5-methyl-1,2-oxazol-3-yl in ) show antimicrobial activity, suggesting that the dithio bridge’s redox activity could modulate similar or distinct pathways.
Research Findings and Data
Physicochemical Properties
- Molecular Weight : Estimated ~550–570 g/mol (based on analogs in and ).
- Lipophilicity: Higher logP compared to non-sulfur-linked derivatives due to the disulfide group.
- Stability : Susceptible to reductive cleavage (e.g., by glutathione), which may limit shelf life but enable targeted drug release .
Crystallographic Insights
- Analogs like N-(2-formylphenyl)-4-methylbenzenesulfonamide exhibit distorted tetrahedral geometry around sulfur and planar triagonal geometry at nitrogen, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice . The dithio bridge in the target compound may alter packing efficiency due to steric bulk.
Biological Activity
Overview
4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide, also known by its CAS number 56187-04-3, is a complex sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, encompassing its synthesis, mechanisms of action, and various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S3 |
| Molecular Weight | 565.725 g/mol |
| Melting Point | 172-176 °C |
| Boiling Point | 736.9 °C |
| Density | 1.325 g/cm³ |
| LogP | 6.5837 |
Synthesis and Characterization
The synthesis of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide involves the reaction of 4-methylphenylsulfonyl chloride with various amines and dithiols. Characterization techniques such as NMR, FT-IR, and thin-layer chromatography have been employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that compounds derived from sulfonamides often exhibit significant antibacterial properties. Studies have shown that related sulfonamide derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the inhibition of folic acid synthesis in bacteria, disrupting their growth and replication .
Antifungal Properties
In addition to antibacterial effects, some studies have reported antifungal activity for similar sulfonamide compounds. These compounds may inhibit fungal cell wall synthesis or interfere with metabolic pathways crucial for fungal survival .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-Methyl-N-(2-((2-(((4-methylphenyl)sulfonyl)amino)ethyl)dithio)ethyl)benzenesulfonamide has been explored in various models. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Analgesic Activity
Preliminary studies suggest that this compound may also possess analgesic properties. The exact mechanism remains under investigation, but it is hypothesized that it may modulate pain pathways involving cyclooxygenase enzymes or other pain-related receptors .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that a related sulfonamide exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating potent antibacterial activity.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to controls (p < 0.05), suggesting its potential as an anti-inflammatory agent.
- Analgesic Testing : In a formalin test for pain in rodents, the compound demonstrated a reduction in both phases of pain response, indicating both central and peripheral analgesic effects.
Q & A
Basic: What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains sulfonamide groups , a dithioethyl (-S-S-) linkage , and 4-methylphenyl substituents .
- Sulfonamide groups enable hydrogen bonding and interactions with biological targets (e.g., enzymes or receptors) .
- The dithioethyl bridge introduces redox sensitivity, as disulfide bonds can undergo cleavage under reducing conditions .
- 4-Methylphenyl groups enhance hydrophobicity, affecting solubility and membrane permeability .
Methodological Insight : Use FT-IR and / NMR to confirm functional groups, and computational tools (e.g., DFT) to predict electronic effects .
Basic: What synthetic strategies are effective for preparing this compound?
Synthesis typically involves stepwise sulfonylation and thiol-disulfide coupling :
Sulfonamide Formation : React amines with 4-methylbenzenesulfonyl chloride in a basic aqueous/organic solvent system (e.g., THF/NaCO) .
Dithioethyl Linkage : Use oxidative coupling of thiol precursors (e.g., with iodine or air) to form the disulfide bond .
Critical Step : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to avoid cross-contamination .
Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic behavior (e.g., rotational isomerism) or crystal packing effects :
- X-ray Crystallography : Provides definitive bond lengths and angles but may not reflect solution-phase conformations .
- Variable-Temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures .
Example : If NMR suggests free rotation of a sulfonamide group, but X-ray shows a fixed geometry, compare data under controlled conditions .
Advanced: What reaction mechanisms govern the stability of the dithioethyl linkage under physiological conditions?
The disulfide bond undergoes thiol-disulfide exchange in reducing environments (e.g., cellular cytoplasm):
- Mechanistic Probe : Use Ellman’s reagent (DTNB) to quantify free thiols generated during disulfide cleavage .
- Kinetic Analysis : Monitor degradation via HPLC-MS under simulated physiological conditions (pH 7.4, 37°C, glutathione) .
Advanced: How can computational modeling optimize this compound’s binding affinity for a target protein?
Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with sulfonamide groups anchoring the molecule .
MD Simulations : Assess stability of protein-ligand interactions over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .
QSAR : Correlate substituent effects (e.g., methyl vs. halogen) with activity data from analogs .
Basic: What analytical techniques are critical for characterizing this compound?
- X-ray Crystallography : Resolves sulfonamide geometry and hydrogen-bonding networks .
- NMR Spectroscopy : Confirms proton environments and detects impurities (e.g., NMR for fluorinated analogs) .
- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Advanced: How do substituents on the benzene rings modulate biological activity?
- 4-Methyl Groups : Increase lipophilicity (logP), enhancing blood-brain barrier penetration in neurotargeting studies .
- Halogen Substitution : Improves binding to hydrophobic pockets (e.g., compare with 4-chloro analogs in ).
Methodology : Synthesize derivatives with varied substituents and assay against relevant biological targets (e.g., enzyme inhibition) .
Advanced: What strategies mitigate side reactions during synthesis (e.g., over-sulfonylation)?
- Controlled Stoichiometry : Use a 1:1 molar ratio of amine to sulfonyl chloride to prevent di-sulfonylation .
- Temperature Control : Maintain reactions at 0–5°C to slow aggressive sulfonylation .
- In Situ Monitoring : Track reaction progress via TLC (R shift) or inline IR spectroscopy .
Advanced: How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Protect from UV exposure to prevent disulfide bond cleavage; store in amber vials .
- Humidity Control : Use desiccants to avoid hydrolysis of sulfonamide groups .
Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
